

# Spectroscopic Profile of Dimethyl Undecanedioate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl undecanedioate*

Cat. No.: *B1581578*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Dimethyl undecanedioate** (CAS No: 4567-98-0), a saturated long-chain dicarboxylic acid methyl ester. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

## Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for **Dimethyl undecanedioate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.<sup>[1]</sup> The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Dimethyl undecanedioate**. These predictions are based on computational models and provide expected values for spectra recorded in deuterated chloroform (CDCl<sub>3</sub>).

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Dimethyl undecanedioate**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                              |
|---------------------------------|--------------|-------------|-----------------------------------------|
| 3.67                            | Singlet      | 6H          | -OCH <sub>3</sub>                       |
| 2.30                            | Triplet      | 4H          | -CH <sub>2</sub> -COO-                  |
| 1.62                            | Multiplet    | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| 1.29                            | Multiplet    | 10H         | -(CH <sub>2</sub> ) <sub>5</sub> -      |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Dimethyl undecanedioate**

| Chemical Shift ( $\delta$ ) ppm | Assignment                              |
|---------------------------------|-----------------------------------------|
| 174.3                           | C=O                                     |
| 51.4                            | -OCH <sub>3</sub>                       |
| 34.1                            | -CH <sub>2</sub> -COO-                  |
| 29.2                            | -(CH <sub>2</sub> ) <sub>5</sub> -      |
| 24.9                            | -CH <sub>2</sub> -CH <sub>2</sub> -COO- |

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[2]</sup> The spectrum of **Dimethyl undecanedioate** is characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Characteristic IR Absorption Bands for **Dimethyl undecanedioate**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment              |
|--------------------------------|-----------|-------------------------|
| 2925, 2855                     | Strong    | C-H stretching (alkane) |
| 1740                           | Strong    | C=O stretching (ester)  |
| 1465                           | Medium    | C-H bending (methylene) |
| 1170                           | Strong    | C-O stretching (ester)  |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.[\[3\]](#) For **Dimethyl undecanedioate** (Molecular Formula: C<sub>13</sub>H<sub>24</sub>O<sub>4</sub>, Molecular Weight: 244.33 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for **Dimethyl undecanedioate**

| m/z | Relative Intensity | Assignment                                                                               |
|-----|--------------------|------------------------------------------------------------------------------------------|
| 244 | Low                | [M] <sup>+</sup> (Molecular Ion)                                                         |
| 213 | Moderate           | [M - OCH <sub>3</sub> ] <sup>+</sup>                                                     |
| 185 | Moderate           | [M - COOCH <sub>3</sub> ] <sup>+</sup>                                                   |
| 143 | Moderate           | [CH <sub>3</sub> OOC(CH <sub>2</sub> ) <sub>4</sub> ] <sup>+</sup>                       |
| 87  | High               | [CH <sub>3</sub> OOC(CH <sub>2</sub> ) <sub>2</sub> ] <sup>+</sup>                       |
| 74  | Base Peak          | McLafferty rearrangement product: [CH <sub>3</sub> OC(OH)=CH <sub>2</sub> ] <sup>+</sup> |

## Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data presented above.

# NMR Spectroscopy

## Sample Preparation:

- Weigh approximately 10-20 mg of **Dimethyl undecanedioate** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

## Instrumentation and Parameters:

- Spectrometer: 400 MHz (or higher) NMR Spectrometer.

- $^1\text{H}$  NMR Parameters:

- Pulse sequence: Standard 90° pulse.
  - Spectral width: -2 to 12 ppm.
  - Acquisition time: 2-4 seconds.
  - Relaxation delay: 1-2 seconds.
  - Number of scans: 16-64.

- $^{13}\text{C}$  NMR Parameters:

- Pulse sequence: Proton-decoupled.
  - Spectral width: 0 to 220 ppm.
  - Acquisition time: 1-2 seconds.
  - Relaxation delay: 2-5 seconds.
  - Number of scans: 1024 or more.

### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- For  $^1\text{H}$  NMR, integrate the signals to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Neat (Liquid/Melt): If the sample is a liquid or a low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (Solid): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

### Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Spectral range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of scans: 16-32.
- Mode: Transmittance.

### Data Processing:

- Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
- Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a dilute solution of **Dimethyl undecanedioate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

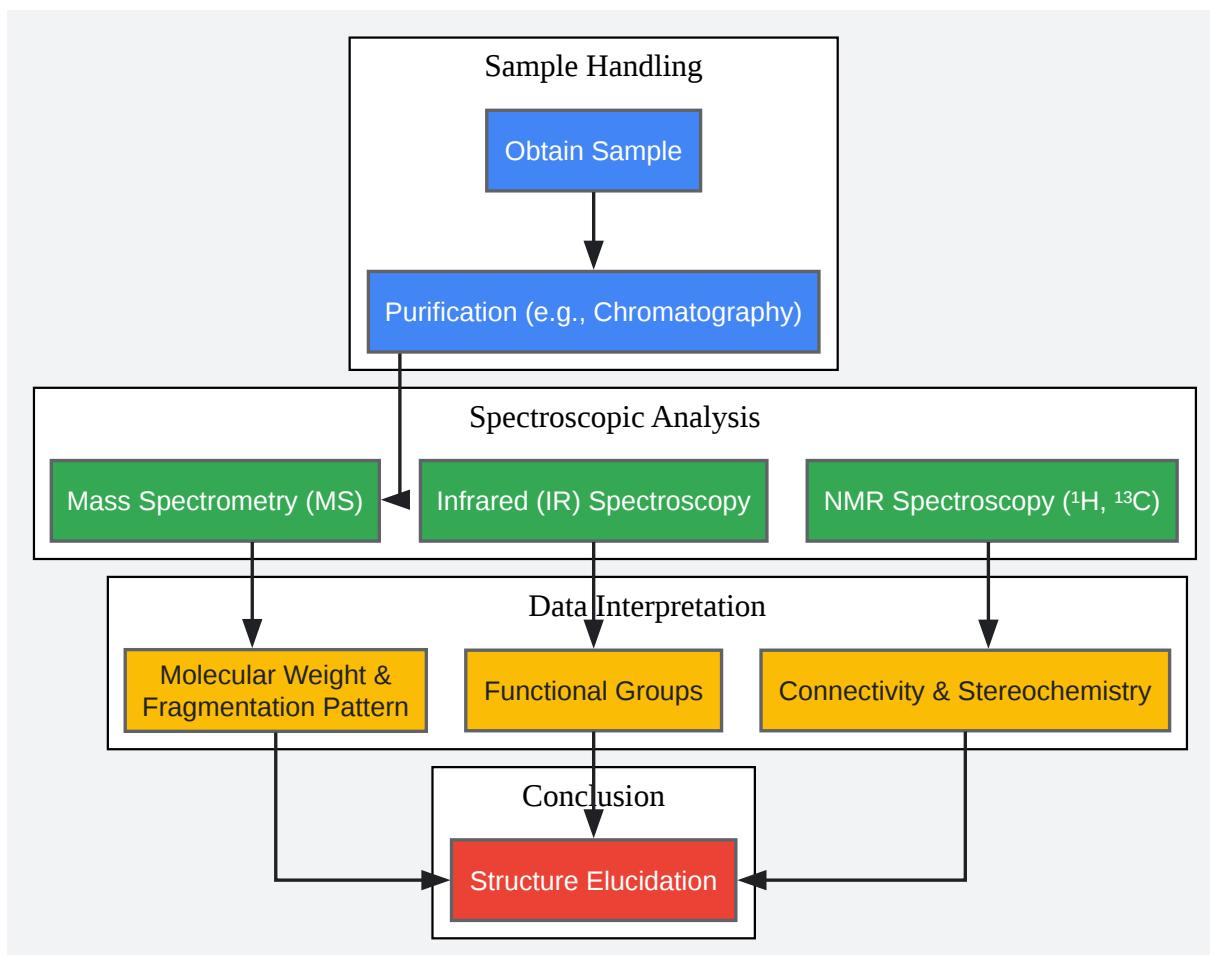
### Instrumentation and Parameters:

#### • Gas Chromatograph:

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness.
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

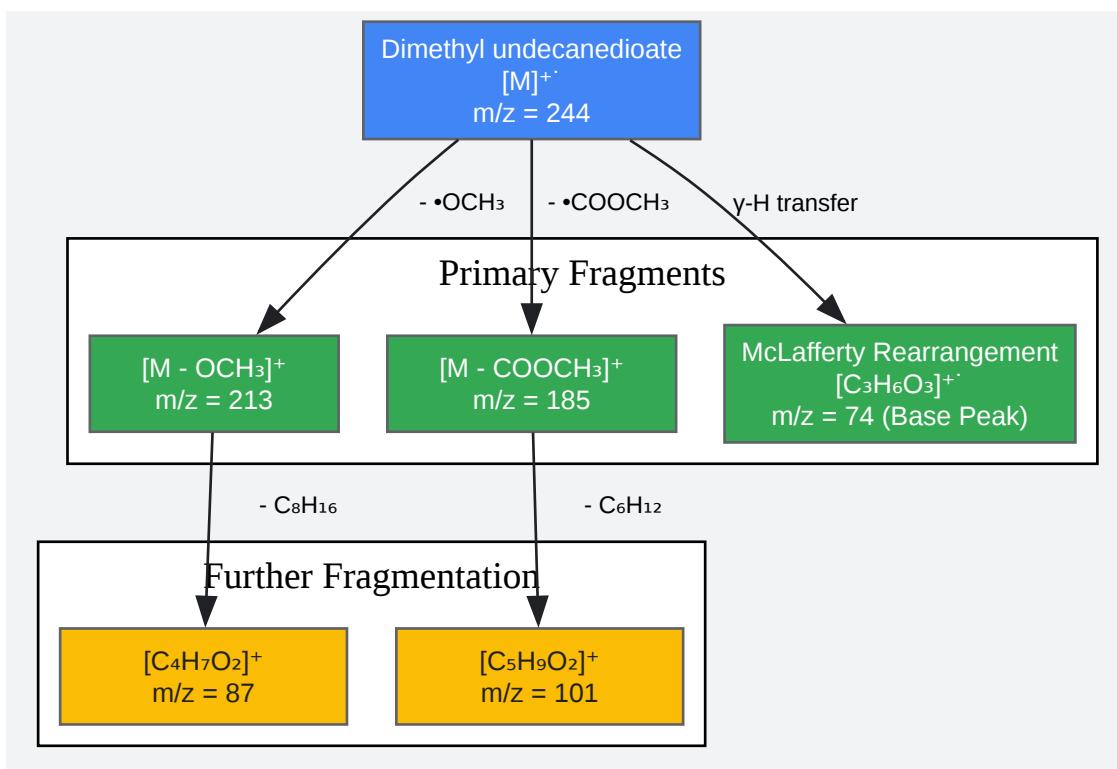
#### • Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Scan Speed: 2 scans/second.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.


### Data Processing:

- The total ion chromatogram (TIC) will show the retention time of **Dimethyl undecanedioate**.

- The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragment ions.
- Comparison with a mass spectral library (e.g., NIST) can aid in identification.


## Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the spectroscopic analysis of **Dimethyl undecanedioate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: MS Fragmentation of **Dimethyl undecanedioate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk) [nmr.chem.ox.ac.uk]
- 2. [faculty.uobasrah.edu.iq](http://faculty.uobasrah.edu.iq) [faculty.uobasrah.edu.iq]
- 3. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Undecanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581578#spectroscopic-data-of-dimethyl-undecanedioate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)